molecular formula C10H16N2O2S B12106384 (S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate

(S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate

Cat. No.: B12106384
M. Wt: 228.31 g/mol
InChI Key: FMFFCNPPDJRMEX-UHFFFAOYSA-N
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Description

(S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate is a thiazole derivative Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Thiazole derivatives are known for their pharmacological properties, including anti-inflammatory, antiviral, and antidiabetic activities.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and pigments. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism would depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-4-carboxylic acid: A simpler thiazole derivative with similar reactivity.

    2-Amino-4-methylthiazole: Another thiazole derivative with an amino group at the 2-position.

    Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate: The racemic mixture of the compound .

Uniqueness

(S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate is unique due to its specific stereochemistry. The (S)-enantiomer may exhibit different biological activities compared to the racemic mixture or the ®-enantiomer. This stereochemistry can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-(1-amino-2-methylpropyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-4-14-10(13)7-5-15-9(12-7)8(11)6(2)3/h5-6,8H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFFCNPPDJRMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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